molecular formula C19H19BrN2O3 B2475063 2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 1209405-50-4

2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2475063
CAS No.: 1209405-50-4
M. Wt: 403.276
InChI Key: ZGHIYJBLGYYNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a bromine atom at the 2-position and a methoxy group at the 5-position of the benzamide core. The phenyl ring attached to the benzamide nitrogen is substituted with a methyl group at the 3-position and a 2-oxopyrrolidin-1-yl moiety at the 4-position. This combination of substituents confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The compound’s structural complexity makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogen and heterocyclic substituents play critical roles in binding affinity .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-12-10-13(5-8-17(12)22-9-3-4-18(22)23)21-19(24)15-11-14(25-2)6-7-16(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIYJBLGYYNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)OC)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common approach is to start with the bromination of 2-methoxybenzoic acid to obtain 2-bromo-5-methoxybenzoic acid. This intermediate is then subjected to amide coupling with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The methoxy group and the pyrrolidinyl group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the pyrrolidinyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Enzyme Inhibition and Receptor Binding

  • Target Compound: The bromine atom enhances halogen bonding with hydrophobic enzyme pockets, while the methoxy group contributes to π-π stacking interactions. The pyrrolidinone ring may facilitate conformational flexibility, aiding in target engagement .
  • 5-Chloro Analog () : Demonstrated activity in enzyme inhibition studies, but the chloro substituent’s lower polarizability compared to bromine reduces binding potency in certain assays .
  • Fluorinated Analog () : Fluorine’s electronegativity improves metabolic stability but may compromise affinity for targets requiring stronger halogen bonds .

Pharmacokinetic Properties

  • Trifluoromethyl Derivative () : Higher logP (~3.5) due to CF₃ group improves membrane permeability but may increase off-target binding .
  • Cyano Derivative (): Lower logP (~2.0) improves aqueous solubility, beneficial for intravenous formulations but may reduce tissue retention .

Biological Activity

2-Bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its effects and applications.

The molecular formula of this compound is C19H19BrN2O3C_{19}H_{19}BrN_{2}O_{3} with a molecular weight of 396.27 g/mol. The compound features a bromo substituent, a methoxy group, and an oxopyrrolidinyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-methoxybenzoic acid with a suitable amine derivative, such as 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline, under controlled conditions. The reaction conditions can include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds in this class have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated that this compound could inhibit cell proliferation by inducing apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest at G0/G1 phase
HeLa (Cervical)10.0Inhibition of DNA synthesis

Neuroprotective Effects

Additionally, the compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of apoptotic pathways and inflammation responses.

Case Studies

  • Zebrafish Embryo Model : A study utilizing zebrafish embryos demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent toxicity. The compound exhibited teratogenic effects at higher concentrations, highlighting the need for careful dosage consideration in therapeutic applications .
  • In Vivo Efficacy : In animal models, this compound showed promise as an anticancer agent when administered orally. Tumor growth was significantly reduced compared to control groups, suggesting effective bioavailability and therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.